molecular formula C19H20N2O4 B10962043 Propan-2-yl 4-{[(3-acetylphenyl)carbamoyl]amino}benzoate

Propan-2-yl 4-{[(3-acetylphenyl)carbamoyl]amino}benzoate

Cat. No.: B10962043
M. Wt: 340.4 g/mol
InChI Key: BDYRFKUOMMXBGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ISOPROPYL 4-{[(3-ACETYLANILINO)CARBONYL]AMINO}BENZOATE is a synthetic organic compound that belongs to the class of esters It is characterized by the presence of an isopropyl group attached to the oxygen atom of the ester linkage, and a benzoate moiety substituted with an acetylenilino carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ISOPROPYL 4-{[(3-ACETYLANILINO)CARBONYL]AMINO}BENZOATE typically involves the esterification of 4-aminobenzoic acid with isopropyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then reacted with 3-acetylaniline in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the final product.

Industrial Production Methods: In an industrial setting, the production of ISOPROPYL 4-{[(3-ACETYLANILINO)CARBONYL]AMINO}BENZOATE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinone derivatives.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro, halo, or sulfonyl derivatives of the aromatic ring.

Scientific Research Applications

ISOPROPYL 4-{[(3-ACETYLANILINO)CARBONYL]AMINO}BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ISOPROPYL 4-{[(3-ACETYLANILINO)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators and thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

  • ISOPROPYL 4-[(3-PYRIDINYLCARBONYL)AMINO]BENZOATE
  • ISOPROPYL 4-AMINO BENZOATE

Comparison: ISOPROPYL 4-{[(3-ACETYLANILINO)CARBONYL]AMINO}BENZOATE is unique due to the presence of the acetylenilino carbonyl group, which imparts distinct chemical and biological properties. Compared to ISOPROPYL 4-[(3-PYRIDINYLCARBONYL)AMINO]BENZOATE, it may exhibit different reactivity and binding affinity towards molecular targets. ISOPROPYL 4-AMINO BENZOATE, on the other hand, lacks the acetylenilino carbonyl group, resulting in different pharmacological and industrial applications.

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

propan-2-yl 4-[(3-acetylphenyl)carbamoylamino]benzoate

InChI

InChI=1S/C19H20N2O4/c1-12(2)25-18(23)14-7-9-16(10-8-14)20-19(24)21-17-6-4-5-15(11-17)13(3)22/h4-12H,1-3H3,(H2,20,21,24)

InChI Key

BDYRFKUOMMXBGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C(=O)C

Origin of Product

United States

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